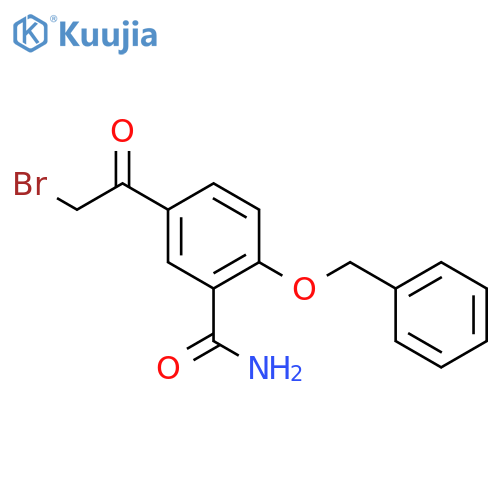Cas no 72370-19-5 (5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide)

72370-19-5 structure
商品名:5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide
5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide,5-(2-bromoacetyl)-2-(phenylmethoxy)-
- 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide
- 5-(2-bromoacetyl)-2-phenylmethoxybenzamide
- 2-(benzyloxy)-5-(bromoacetyl)benzamide
- 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide
- Benzamide, 5-(bromoacetyl)-2-(phenylmethoxy)-
- AKOS030255006
- EINECS 276-604-5
- DTXSID80993163
- SCHEMBL6895376
- 2-(Benzyloxy)-5-(2-bromoacetyl)benzamide
- 2-benzyloxy-5-(bromoacetyl)benzamide
- 2-(Benzyloxy)-5-(bromoacetyl)benzene-1-carboximidic acid
- 72370-19-5
- LUQQESVFZAPODX-UHFFFAOYSA-N
- NS00061492
-
- インチ: InChI=1S/C16H14BrNO3/c17-9-14(19)12-6-7-15(13(8-12)16(18)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,18,20)
- InChIKey: LUQQESVFZAPODX-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)C(=O)N
計算された属性
- せいみつぶんしりょう: 347.01572
- どういたいしつりょう: 347.016
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 369
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 69.4Ų
じっけんとくせい
- 密度みつど: 1.465
- ふってん: 493.3°C at 760 mmHg
- フラッシュポイント: 252.1°C
- 屈折率: 1.626
- PSA: 69.39
5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B679310-250mg |
5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide |
72370-19-5 | 250mg |
$ 305.00 | 2023-09-08 | ||
| TRC | B679310-100mg |
5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide |
72370-19-5 | 100mg |
$ 161.00 | 2023-09-08 | ||
| TRC | B679310-1g |
5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide |
72370-19-5 | 1g |
$ 908.00 | 2023-09-08 | ||
| TRC | B679310-1000mg |
5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide |
72370-19-5 | 1g |
$ 907.00 | 2023-04-18 |
5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide 関連文献
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
72370-19-5 (5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide) 関連製品
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
